Home > Products > Screening Compounds P78818 > 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE
4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE - 5564-81-8

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE

Catalog Number: EVT-5689199
CAS Number: 5564-81-8
Molecular Formula: C16H12ClN5O
Molecular Weight: 325.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(1,3-Benzoxazol-2-yl)-1,2,5-oxadiazol-3-amine

    Compound Description: This compound is a 1,2,5-oxadiazol-3-amine derivative containing a benzoxazole moiety. The synthesis of this compound was achieved by reacting 4-aminofurazan-3-carboxylic acid iminoester with o-aminophenol.

1-(4,5-Dihydro-1H-imidazol-2-yl)-1,2,5-oxadiazol-3-amine

    Compound Description: This compound is another 1,2,5-oxadiazol-3-amine derivative, featuring a 4,5-dihydro-1H-imidazole substituent at the 1-position. Its synthesis involves reacting 4-aminofurazan-3-carboxylic acid iminoester with ethylenediamine.

2-[(Z)-1-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)methylideneamino]-1-ethanol

    Compound Description: This compound is an open-chain analogue of 1,2,5-oxadiazol-3-amine, incorporating an ethanolamine moiety. The synthesis involves reacting 4-aminofurazan-3-carboxylic acid iminoester with aminoethanol.

3-Amino-4-(1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazole

    Compound Description: This compound represents the core structure of the target compound without the 1-(4-chlorobenzyl) substituent on the benzimidazole ring. This compound serves as a key intermediate in the synthesis of various derivatives.

3-Amino-4-(1-R-benzo[d]imidazol-2-yl)-1,2,5-oxadiazoles

    Compound Description: This group represents a series of derivatives where 'R' signifies various alkyl substituents introduced at the nitrogen of the benzimidazole ring. These compounds highlight the potential for modifying the benzimidazole moiety for exploring structure-activity relationships.

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

    Compound Description: SB-772077-B is a potent and selective Rho kinase (ROCK) inhibitor. It demonstrates significant vasodilatory effects in both in vitro and in vivo models. Notably, SB-772077-B effectively reduces pulmonary arterial pressure in various animal models of pulmonary hypertension, including those induced by hypoxia, U46619, and monocrotaline. Moreover, it shows anti-inflammatory activity by blocking the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes.

GSK269962A [N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide]

    Compound Description: GSK269962A is another potent and selective ROCK inhibitor, structurally related to SB-772077-B. Similar to SB-772077-B, it exhibits potent vasodilatory effects and effectively reduces blood pressure in various hypertensive rat models, including spontaneous and DOCA salt-induced hypertension. GSK269962A also demonstrates anti-inflammatory activity by inhibiting the production of inflammatory cytokines like interleukin-6 and tumor necrosis factor-α.

Properties

CAS Number

5564-81-8

Product Name

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Molecular Formula

C16H12ClN5O

Molecular Weight

325.75 g/mol

InChI

InChI=1S/C16H12ClN5O/c17-11-7-5-10(6-8-11)9-22-13-4-2-1-3-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21)

InChI Key

LAQLCMYZQGUKFA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=NON=C4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.